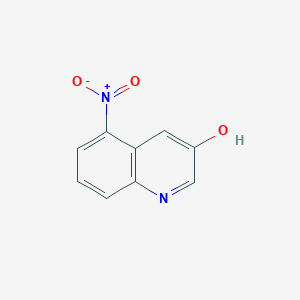

5-Nitroquinolin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-nitroquinolin-3-ol |

InChI |

InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H |

InChI Key |

SISRQKHBPIZTNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-Nitroquinolin-3-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Nitroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This compound, a functionalized derivative, represents a key intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, designed for chemistry professionals in research and development. We will delve into the mechanistic underpinnings of selected synthetic strategies, offer field-proven insights into experimental choices, and provide detailed, actionable protocols. The guide prioritizes the domino nitro reduction-Friedländer synthesis as a primary route, while also critically evaluating alternative pathways such as the electrophilic nitration of quinolin-3-ol. Each section is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to the combined functionalities of the quinoline core, a hydroxyl group, and a nitro group. The hydroxyl group at the 3-position can act as a handle for further derivatization, while the nitro group at the 5-position can be reduced to an amine, opening up another avenue for structural modification. These features make it a versatile building block for constructing libraries of potential drug candidates.

This guide moves beyond a simple recitation of reaction schemes. It is structured to provide a deep understanding of the chemical logic behind the synthesis, enabling researchers to not only replicate the procedures but also to troubleshoot and adapt them.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process helps to identify potential starting materials and key bond-forming reactions.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary strategies:

-

Construction of the Quinoline Ring (Friedländer Annulation): Building the heterocyclic system from appropriately substituted benzene derivatives. This is often the most convergent and efficient approach.

-

Functionalization of a Pre-formed Quinoline Core (Electrophilic Nitration): Starting with quinolin-3-ol and introducing the nitro group. This pathway's success is contingent on controlling the regioselectivity of the nitration.

We will explore these pathways in detail, with a primary focus on the more strategically sound Friedländer-based approach.

Pathway I: The Domino Nitro Reduction-Friedländer Synthesis (Recommended)

The Friedländer synthesis is a powerful method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] A significant challenge is the limited availability of substituted 2-aminobenzaldehydes.[4] To circumvent this, a domino (or tandem) reaction involving the in situ reduction of a 2-nitrobenzaldehyde to the corresponding amine, which then immediately undergoes the Friedländer cyclization, is a highly effective and elegant strategy.[4]

This is our recommended pathway due to its efficiency and the commercial availability of the required precursors. The key starting material is 2,6-dinitrobenzaldehyde, which is reduced to 2-amino-6-nitrobenzaldehyde in the presence of the C2-synthon.

Mechanism and Rationale

The reaction proceeds through three key stages within a single pot:[4]

-

Selective Nitro Group Reduction: A mild reducing agent, such as iron powder in acetic acid (Fe/AcOH), selectively reduces one of the two nitro groups of the starting material (e.g., 2,6-dinitrotoluene, which can be oxidized to the aldehyde) to an amine. The choice of a dissolving metal reduction is crucial as it is chemoselective under these conditions.

-

Knoevenagel or Aldol Condensation: The newly formed 2-amino-6-nitrobenzaldehyde condenses with the α-methylene compound (e.g., an α-hydroxy ketone or ester). This can proceed via an initial aldol-type addition followed by dehydration, or through the formation of a Schiff base intermediate.[2]

-

Intramolecular Cyclization and Aromatization: The amino group attacks the carbonyl of the condensed partner, leading to cyclization. Subsequent dehydration results in the formation of the aromatic quinoline ring.

Caption: Workflow for the Domino Nitro Reduction-Friedländer Synthesis.

Experimental Protocol: Domino Synthesis of this compound

This protocol is adapted from established procedures for domino nitro reduction-Friedländer reactions.[4]

Materials:

-

2,6-Dinitrobenzaldehyde

-

Ethyl glycolate (or similar C2 synthon with a protected hydroxyl group)

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Sodium Hydroxide (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dinitrobenzaldehyde (1.0 eq), ethyl glycolate (1.5 eq), and ethanol (10 mL per mmol of aldehyde).

-

Addition of Reagents: Add glacial acetic acid (5-10 eq) to the mixture. With vigorous stirring, add iron powder (4.0-5.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and basify to pH 8-9 with a 2M NaOH solution. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound. The saponification of the ester might occur during the reaction or workup, if not, a subsequent hydrolysis step would be required.

Pathway II: Electrophilic Nitration of Quinolin-3-ol

An alternative strategy involves the synthesis of the quinoline core first, followed by the introduction of the nitro group. This approach seems intuitive but is complicated by the regioselectivity of electrophilic aromatic substitution on the quinoline ring.

Mechanism and Causality of Experimental Choices

The nitration of quinoline is a classic example of electrophilic substitution on a deactivated heterocyclic system.

-

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Protonation of Quinoline: In the strongly acidic medium, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This protonation deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring.[5]

-

Electrophilic Attack: Substitution, therefore, preferentially occurs on the less deactivated carbocyclic (benzene) ring. Attack at the 5- and 8-positions is favored as it avoids disrupting the aromaticity of the adjacent ring in the resonance structures of the sigma complex.[5] The presence of the hydroxyl group at C-3, an electron-donating group, would typically activate the ring. However, under strongly acidic nitrating conditions, its activating effect is diminished by protonation, and the deactivating effect of the protonated pyridine nitrogen dominates the regiochemical outcome.

This leads to a significant challenge: the reaction is likely to yield a mixture of 5-nitro- and 8-nitroquinolin-3-ol, which would require careful separation.

Caption: Logical workflow for the synthesis of this compound via nitration.

Experimental Protocol: Nitration of Quinolin-3-ol

This protocol is based on standard nitration procedures for quinoline.[5]

Materials:

-

Quinolin-3-ol[6]

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide solution

Procedure:

-

Dissolution: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add Quinolin-3-ol (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of Quinolin-3-ol, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a concentrated ammonium hydroxide solution until a precipitate forms.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product will be a mixture of isomers. Separation of this compound from the 8-nitro isomer must be achieved by fractional crystallization or column chromatography.

Evaluation of Other Classical Methods

While the Friedländer synthesis and direct nitration are the most plausible routes, it is instructive to briefly consider other classical quinoline syntheses and their limitations for this specific target.

| Synthesis Method | General Product Type | Suitability for this compound | Rationale |

| Skraup / Doebner-von Miller [7][8][9] | Substituted Quinolines | Low | These reactions use anilines and α,β-unsaturated carbonyl compounds. Achieving the 3-hydroxy substitution pattern is not straightforward, and the harsh acidic conditions may not be compatible with the required precursors. |

| Gould-Jacobs Reaction [10][11][12] | 4-Hydroxyquinolines | Low | This reaction involves the cyclization of an anilidomethylenemalonate, which inherently leads to a hydroxyl (or oxo) group at the 4-position of the quinoline ring. |

| Camps Cyclization [13][14] | 2-Hydroxy- or 4-Hydroxyquinolines | Low | This base-catalyzed intramolecular condensation of an o-acylaminoacetophenone yields either 2- or 4-hydroxyquinolines depending on which enolate preferentially forms and attacks. It is not suitable for synthesizing 3-hydroxyquinolines. |

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Domino Nitro Reduction-Friedländer Synthesis stands out as the most robust and efficient strategy. It offers a convergent route that avoids the challenges of regioselectivity inherent in the functionalization of a pre-formed quinoline ring. The in situ generation of the reactive 2-amino-6-nitrobenzaldehyde intermediate streamlines the process, making it an attractive option for both small-scale research and larger-scale production.

While the direct nitration of quinolin-3-ol is chemically possible, it presents a significant purification challenge due to the formation of isomeric products. This pathway should be considered only if the domino route proves unfeasible or if a specific need for exploring this chemical space exists. Other classical methods are generally not well-suited for the direct synthesis of the target 3-hydroxyquinoline structure.

Researchers embarking on this synthesis are encouraged to prioritize the domino Friedländer approach, leveraging its elegance and efficiency to access this valuable chemical intermediate.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

Grokipedia. (n.d.). Camps quinoline synthesis. [Link]

-

Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

-

Cieplik, J., & Bryndal, I. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

-

Scribd. (2015, April 27). Microwave-Assisted Synthesis of Quinolines. [Link]

-

Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

-

Marco, J. L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]

-

Boger, D. L., & Chen, J. H. (1995). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry, 60(22), 7369-7371. [Link]

-

Reddy, G. S., et al. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 14(3), 949-954. [Link]

-

ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. (2025, August 6). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

-

Indian Journal of Chemistry. (2023, May). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

-

Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234-8239. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]

-

RSC Publishing. (2021). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. [Link]

-

International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

-

ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

SciSpace. (n.d.). Camps quinoline synthesis. [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of quinolines by the Camps reaction 4 and the.... [Link]

-

PubMed. (2025, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

-

ResearchGate. (2015, September 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nbinno.com [nbinno.com]

- 7. iipseries.org [iipseries.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitroquinolin-3-ol: A Case for a Well-Characterized Isomer

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for 5-Nitroquinolin-3-ol

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds of interest for which comprehensive physicochemical data is sparse. This compound is one such molecule. Despite its potential utility, a thorough review of the scientific literature reveals a significant lack of experimentally determined physicochemical properties. This guide, therefore, takes a pragmatic and scientifically grounded approach.

In the absence of direct data for this compound, we will provide an in-depth technical examination of its well-characterized and commercially available isomer, 8-Hydroxy-5-nitroquinoline , also known as Nitroxoline . The rationale for this approach is to equip researchers with a robust dataset and established experimental methodologies for a closely related molecule. This information can serve as a valuable comparative benchmark, enabling researchers to anticipate the properties of this compound and to design experiments for its characterization. The principles and protocols detailed herein are broadly applicable to the quinoline scaffold.

This guide is structured to provide a holistic understanding of 8-Hydroxy-5-nitroquinoline, from its fundamental physicochemical characteristics to its synthesis, reactivity, and applications, all supported by experimental protocols and a comprehensive list of references.

Physicochemical Properties of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A thorough understanding of a compound's physicochemical properties is the bedrock of its development for any application, particularly in the pharmaceutical sciences. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| CAS Number | 4008-48-4 | [1] |

| Appearance | Light yellow to brown to dark green crystalline powder | |

| Melting Point | 179 - 183 °C | |

| pKa | Data not explicitly found, but its acidic and basic nature is discussed. |

Solubility Profile

The solubility of 8-Hydroxy-5-nitroquinoline is a critical parameter, influencing its bioavailability and formulation. While it exhibits poor water solubility, its solubility can be enhanced in certain organic solvents and by adjusting the pH.

| Solvent | Solubility | Source(s) |

| Alcohol | Very slightly soluble | |

| Diethyl Ether | Very slightly soluble | |

| Hot Hydrochloric Acid | Freely soluble | |

| Water | Slightly soluble (1 g/950mL) | |

| Dimethyl sulfoxide (DMSO) | Soluble (used for stock solutions) | [2] |

The solubility in acidic and basic solutions is a key indicator of the compound's ionizable groups. The quinoline nitrogen is basic, while the hydroxyl group is acidic.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 8-Hydroxy-5-nitroquinoline, the following characteristic peaks are expected:

-

O-H stretching: A broad band in the region of 3100-3600 cm⁻¹ indicates the presence of the hydroxyl group.

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

-

C=N stretching (in the quinoline ring): A peak around 1600 cm⁻¹.[3]

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-O stretching (phenolic): A peak in the region of 1200-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon signals for the quinoline ring will appear in the aromatic region (typically 110-160 ppm). The carbons attached to the nitro and hydroxyl groups will show characteristic shifts.

A study on a reaction product of 8-Hydroxy-5-nitroquinoline provides some insight into its NMR signals in DMSO-d6.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of 8-Hydroxy-5-nitroquinoline is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands can be influenced by the solvent polarity and pH. The UV-Vis absorption spectra of an iron(III) complex of 5-nitro-8-hydroxylquinoline have been reported, which can provide a basis for understanding the chromophore.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

-

8-Hydroxy-5-nitroquinoline

-

Purified water (or other relevant aqueous buffers)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Add an excess amount of 8-Hydroxy-5-nitroquinoline to a vial containing a known volume of the aqueous medium.

-

Seal the vials and place them in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of 8-Hydroxy-5-nitroquinoline using a validated analytical method.[7]

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.

-

8-Hydroxy-5-nitroquinoline

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Prepare a solution of 8-Hydroxy-5-nitroquinoline of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).[8]

-

Add KCl to maintain a constant ionic strength.[9]

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

For determining the pKa of the hydroxyl group (acidic), titrate with 0.1 M NaOH. For the quinoline nitrogen (basic), titrate with 0.1 M HCl.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.[9]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[10]

-

Perform at least three replicate titrations to ensure accuracy.[9]

Synthesis and Reactivity

Synthesis of 8-Hydroxy-5-nitroquinoline

A common and efficient method for the synthesis of 8-Hydroxy-5-nitroquinoline is a two-stage process starting from 8-hydroxyquinoline.[11]

-

Nitrosation: 8-hydroxyquinoline is reacted with a nitrosating agent (e.g., nitrous acid generated in situ from sodium nitrite and an acid) to form 8-hydroxy-5-nitrosoquinoline.

-

Oxidation: The resulting nitroso derivative is then oxidized using an oxidizing agent like nitric acid to yield 8-hydroxy-5-nitroquinoline.[11][12]

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of acetone, water, or DMF.[13]

Reactivity

-

Acidity and Basicity: The phenolic hydroxyl group is weakly acidic, while the nitrogen atom in the quinoline ring is weakly basic. This allows for salt formation in strongly acidic or basic conditions.

-

Chelation: 8-Hydroxy-5-nitroquinoline is a well-known chelating agent, forming stable complexes with various metal ions. This property is central to some of its biological activities.

-

Reactions of the Aromatic Ring: The quinoline ring can undergo further electrophilic substitution reactions. For instance, it can be nitrated further to yield 5,7-dinitro-8-hydroxyquinoline.[12]

Applications in Drug Development

8-Hydroxy-5-nitroquinoline (Nitroxoline) has a long history of use as a urinary tract antiseptic and is being actively investigated for other therapeutic applications.

-

Antimicrobial Activity: It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its mechanism is believed to involve the chelation of essential metal ions required for bacterial enzyme function.

-

Anticancer Activity: Nitroxoline has shown potent anticancer activity in various cancer cell lines.[14] Its anticancer effects are thought to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. It is considered a more potent anti-cancer agent than the related compound clioquinol.[15]

-

Drug Repurposing: Given its established safety profile, nitroxoline is a candidate for drug repurposing for new indications, such as in the treatment of Chagas disease.[2]

Safety and Handling

8-Hydroxy-5-nitroquinoline is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It may be harmful if swallowed, and may cause skin and eye irritation.[16] The toxicological properties have not been fully investigated.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16] A respirator may be required under certain conditions.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive physicochemical profile of this compound remains to be established, this guide provides a thorough technical overview of its well-characterized isomer, 8-Hydroxy-5-nitroquinoline. The data and experimental protocols presented herein offer a solid foundation for researchers. By understanding the properties of a closely related analogue, scientists are better equipped to design experiments, interpret results, and ultimately, unlock the potential of novel quinoline derivatives in drug discovery and other scientific endeavors. The provided methodologies for determining key parameters such as solubility and pKa are robust and widely applicable, serving as a valuable resource for the characterization of new chemical entities.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- El-Gindy, A., & El-Zeiny, M. B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.

- Chen, G., et al. (2016). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 100, 60-71.

- Ahmadi, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.

- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Isaev, A. A., et al. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline.

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Van der Moolen, F., et al. (2014). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 7(9), 947-975.

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

- Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-16.

- Isaev, A. A., et al. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.

- Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Al-Hamdani, A. A., & Al-Khafaji, N. J. (2016). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Journal of Applicable Chemistry, 5(5), 1007-1014.

- Mary, Y. S., et al. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

- Urbanski, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(S1), 181-185.

- European Patent Office. (2022, June 22).

-

ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]

- Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(24), 15998.

-

Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

- Wang, Y., et al. (2014). Synthesis, Structure Characterization and Antitumor Activity Study of a New Iron(III) Complex of 5-Nitro-8-hydroxylquinoline (HNOQ). Journal of the Chinese Chemical Society, 61(10), 1089-1095.

- SAFETY DATA SHEET. (2025, July 28). 8-Hydroxyquinoline.

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

- National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline (CAS No. 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 397, 1-208.

- Sbaraglini, M. L., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 3299.

-

MilliporeSigma. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from [Link]

- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.

- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

-

PubChem. (n.d.). 8-Hydroxy-5-nitroquinoline-2-carboxylic acid. Retrieved from [Link]

- S, S., & Inamdar, S. R. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(1), 26-31.

- Beck, A. (n.d.).

- Semantic Scholar. (n.d.). Some Aspects of 8-hydroxyquinoline in Solvents.

- ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

- 1. protocols.io [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. data.epo.org [data.epo.org]

- 14. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to 5-Nitroquinoline Derivatives: Focus on 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A Note to the Reader: This technical guide was initially designed to focus on 5-Nitroquinolin-3-ol. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available information regarding the specific chemical structure, properties, and applications of this particular isomer. In contrast, the isomeric compound, 8-Hydroxy-5-nitroquinoline, also known as Nitroxoline, is a well-documented and extensively studied molecule with a wealth of available data. Therefore, this guide has been expertly curated to provide an in-depth exploration of 8-Hydroxy-5-nitroquinoline, a compound of significant interest to researchers, scientists, and drug development professionals. We will also briefly touch upon the parent compound, 5-Nitroquinoline, to provide a broader context.

Introduction to 8-Hydroxy-5-nitroquinoline (Nitroxoline)

8-Hydroxy-5-nitroquinoline, commercially known as Nitroxoline, is a versatile heterocyclic aromatic organic compound. It belongs to the family of quinoline derivatives, which are a prominent class of compounds in medicinal chemistry and materials science. The presence of the nitro group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring imparts unique electronic and chelating properties to the molecule, making it a subject of extensive research.

Historically, Nitroxoline has been utilized as a urinary tract antiseptic. However, recent research has unveiled its potential in a much broader range of therapeutic areas, including cancer, neurodegenerative diseases, and as an antimicrobial agent against a variety of pathogens. Its mechanism of action is often attributed to its ability to chelate metal ions, which are crucial for the function of various enzymes and proteins in both prokaryotic and eukaryotic cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-Hydroxy-5-nitroquinoline is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological systems.

| Property | Value | Reference |

| CAS Number | 4008-48-4 | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| IUPAC Name | 5-nitroquinolin-8-ol | [3] |

| Synonyms | Nitroxoline, 5-Nitro-8-quinolinol | [1][2][3] |

| Appearance | Light yellow to brown to dark green crystalline powder | [1] |

| Melting Point | 179 - 183 °C | [1] |

| Solubility | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. | |

| pKa | Data not readily available in search results. | |

| LogP | 1.99 | [3] |

Chemical Structure

The chemical structure of 8-Hydroxy-5-nitroquinoline consists of a quinoline bicyclic system with a hydroxyl group (-OH) at position 8 and a nitro group (-NO₂) at position 5.

Sources

A Technical Guide to the Discovery, History, and Evolving Applications of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A Note on the Subject: This guide centers on the significant chemical compound 8-Hydroxy-5-nitroquinoline , widely known in the scientific and medical communities as Nitroxoline . While the initial query specified "5-Nitroquinolin-3-ol," extensive review of chemical and biomedical literature indicates that 8-Hydroxy-5-nitroquinoline is the isomer with a rich history of discovery, a long-standing clinical application, and a current focus of intensive research for drug repurposing. Given its relevance to researchers, scientists, and drug development professionals, this guide will provide an in-depth exploration of this important molecule.

Introduction: A "Privileged Structure" in Medicinal Chemistry

8-Hydroxy-5-nitroquinoline, or Nitroxoline, represents a fascinating case study in drug development. For over half a century, it has been a staple in European medicine for treating urinary tract infections.[1][2] Chemically, it belongs to the 8-hydroxyquinoline class, a group of molecules recognized for their "privileged structure," which imparts a rich diversity of biological properties.[3] The story of Nitroxoline is one of evolution: from a simple antibiotic to a promising candidate for repurposing in oncology, anti-parasitic therapy, and beyond. Its journey underscores the enduring value of established compounds in discovering new therapeutic potentials. This guide will trace the path of Nitroxoline from its fundamental synthesis to its complex biological mechanisms and its re-emergence as a molecule of significant interest in modern drug discovery.

Part 1: Foundational Synthesis and Chemical Identity

The synthesis of Nitroxoline is rooted in the classic chemistry of quinoline, a heterocyclic aromatic compound. The process involves the nitration of the 8-hydroxyquinoline scaffold, a reaction that introduces the nitro group (-NO₂) onto the quinoline ring. The position of this group is crucial for the molecule's biological activity.[3]

Chemical Properties Overview

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.156 g/mol | [1] |

| Melting Point | 181-183 °C | |

| Appearance | Yellow powder/crystals | [4] |

| Solubility | Slightly soluble in water; Soluble in alcohol, diethyl ether, and dilute HCl. |

General Synthesis Protocol: Nitration of 8-Hydroxyquinoline

The most common method for synthesizing 8-Hydroxy-5-nitroquinoline involves the direct nitration of 8-hydroxyquinoline. A representative procedure, adapted from established chemical literature, is outlined below.[4] This process is based on the oxidation of an intermediate, 8-hydroxy-5-nitrosoquinoline.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a 500 mL beaker placed in an ice bath, carefully combine concentrated nitric acid (45 mL) and water (30 mL).

-

Addition of Starting Material: Finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride (15.0 g) is added slowly to the chilled nitrating mixture while maintaining continuous stirring.[4]

-

Reaction: The reaction mixture is stirred for approximately 85 minutes, with the temperature maintained at or below 17 °C.[4]

-

Quenching and Precipitation: Upon completion, an equal volume of cold water is added to the reaction mixture, which is then cooled to 0 °C.

-

Basification: The pH of the solution is carefully adjusted to 13.0 using a cold, concentrated potassium hydroxide solution. This results in the formation of a red potassium salt of the product.[4]

-

Neutralization and Isolation: The red salt is decomposed by neutralization with acetic acid. The resulting precipitate (the desired 8-Hydroxy-5-nitroquinoline) is collected by suction filtration.[4]

-

Purification: The collected solid is washed with cold water and then recrystallized from ethanol to yield bright yellow crystals.[4]

Part 2: A History of Repurposing and Rediscovery

The history of Nitroxoline is marked by distinct phases of scientific interest. Initially valued for a single purpose, its broader potential has been unlocked through decades of research.

Phase 1: The Antibiotic Era (1960s - onward) First introduced in 1962, Nitroxoline became a widely used oral antibiotic for the treatment and prophylaxis of acute and recurrent urinary tract infections (UTIs), particularly those caused by Escherichia coli.[5] Its efficacy is attributed to its ability to achieve high concentrations in the urine.[1][6] Unlike many other antibiotics, it does not belong to a typical antibacterial class, making it a subject of continued interest, especially in an era of growing antimicrobial resistance.[3]

Phase 2: The Re-emergence as an Anticancer Agent (2000s - onward) A significant shift occurred when researchers began investigating the anticancer properties of existing drugs. Nitroxoline emerged as a promising candidate.

-

Mechanism: Studies revealed that Nitroxoline's anticancer effects are pleiotropic. It induces apoptosis (programmed cell death) and slows tumor growth in various cancer models, including glioma, pancreatic, prostate, and bladder cancer.[3][7][8]

-

Key Findings: Research has shown that it can inhibit the proteasome, generate intracellular reactive oxygen species (ROS), and interfere with critical signaling pathways like PTEN/Akt/mTOR.[3][8] Its activity is often enhanced by the presence of copper.[8]

Phase 3: Broad-Spectrum Antimicrobial and Anti-Parasitic Applications (2010s - onward) More recently, the therapeutic envelope of Nitroxoline has expanded further.

-

Biofilm Eradication: It has been shown to inhibit and eradicate biofilms formed by multidrug-resistant bacteria like P. aeruginosa and MRSA.[7]

-

Antifungal Activity: The compound demonstrates potent antifungal properties.[9]

-

Anti-Parasitic Potential: Studies have highlighted its efficacy against various protozoan parasites, including Trypanosoma cruzi (the agent of Chagas disease), Balamuthia mandrillaris, and Naegleria fowleri.[1][6] In vitro studies showed it to be more than twice as potent as the standard treatment, benznidazole, against T. cruzi.[6]

Part 3: Core Mechanism of Action: The Centrality of Metal Chelation

The diverse biological activities of Nitroxoline are largely underpinned by a single, powerful biochemical property: metal ion chelation . The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, meaning it can bind tightly to divalent metal cations like Zinc (Zn²⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), and Copper (Cu²⁺).[2]

These metal ions are not passive players in the cell; they are essential cofactors for a vast array of enzymes that control DNA synthesis, cellular metabolism, and signal transduction. By sequestering these ions, Nitroxoline effectively starves these critical enzymes of their cofactors, leading to a cascade of inhibitory effects.

The Causality of Chelation:

-

Entry into the Cell: Nitroxoline, being a small molecule, can penetrate microbial or cancer cells.

-

Ion Sequestration: Inside the cell, it binds to available divalent metal ions, forming stable complexes.

-

Enzyme Inhibition: This deprives metal-dependent enzymes of their necessary cofactors. For example, it selectively suppresses the synthesis of bacterial DNA by forming complexes with metal-containing enzymes in the microbial cell.[10]

-

Cellular Disruption: The inhibition of these enzymes disrupts vital processes, leading to bacteriostatic effects in bacteria or apoptosis and cell cycle arrest in cancer cells.

Beyond general chelation, Nitroxoline has been identified as an inhibitor of specific molecular targets, including:

-

Methionine aminopeptidase 2 (MetAP2): An enzyme involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[2]

-

Cathepsin B (catB): A peptidase involved in the degradation of the extracellular matrix, which facilitates cancer metastasis.[2][3]

-

Sirtuin-1 (SIRT1): An enzyme implicated in cellular stress resistance and aging.

Summary of Biological Activities

The following table summarizes the demonstrated in vitro efficacy of Nitroxoline across various cell types and pathogens.

| Target Organism/Cell Line | Activity Type | Metric (IC₅₀ / MIC) | Source |

| Escherichia coli | Antibacterial | MIC₉₀ = 4 mg/L | [7] |

| Staphylococcus aureus | Antibacterial | MIC₉₀ = 4 mg/L | [7] |

| P. aeruginosa (Biofilm) | Biofilm Eradication | MBEC = 1,500 µM | [7] |

| T. cruzi (Amastigote) | Anti-parasitic | IC₅₀ = 1.24 µM | [6] |

| T. cruzi (Epimastigote) | Anti-parasitic | IC₅₀ = 3.00 µM | [6] |

| U251 Glioma Cells | Anticancer | IC₅₀ = 6 µg/ml | [7] |

| PC3 Prostate Cancer Cells | Anticancer | IC₅₀ = 23 µg/ml | [7] |

| A549 Lung Cancer Cells | Anticancer | IC₅₀ = 38 µg/ml | [7] |

Conclusion and Future Directions

From a humble urinary antiseptic to a multifaceted drug candidate, the journey of 8-Hydroxy-5-nitroquinoline is a powerful testament to the potential that lies within established molecular scaffolds. Its well-documented safety profile from decades of clinical use provides a significant advantage in the context of drug repurposing.[1] Current research focuses on synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties, aiming to harness its anticancer and antimicrobial power for systemic diseases.[3][9] The story of Nitroxoline is far from over; it remains a privileged structure and a valuable lead compound, promising new tricks from an old drug for the next generation of therapeutic challenges.

References

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv

- Nitroxoline (CAS 4008-48-4). Cayman Chemical.

- Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline deriv

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.

- Nitroxoline synthesis. ChemicalBook.

- Separation of 5-nitroquinoline and 8-nitroquinoline.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g.

- 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Technology of Preparing 8Hydroxy5-nitroquinoline.

- 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.

- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.

- 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem - NIH.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.

- 8-Hydroxy-5-nitroquinoline 96 4008-48-4.

- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

Sources

- 1. mdpi.com [mdpi.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. Nitroxoline synthesis - chemicalbook [chemicalbook.com]

- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Theoretical Chemist's Guide to 5-Nitroquinolin-3-ol: A Computational Roadmap for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the investigation of 5-Nitroquinolin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental and theoretical studies on this specific molecule are nascent, this document leverages established computational methodologies applied to structurally analogous compounds, such as 8-hydroxy-5-nitroquinoline, to outline a robust research program. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the electronic, structural, and reactive properties of this compound to accelerate its development as a potential therapeutic agent.

Introduction: The Rationale for a Computational Approach

Quinoline derivatives form the backbone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antimalarial, and anticancer properties. The introduction of a nitro group (-NO2) and a hydroxyl group (-OH) to the quinoline scaffold, as in this compound, is expected to modulate its electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known for their distinct electronic features and reactivity, which can be pivotal in their mechanism of action.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern drug discovery. They provide a granular view of molecular structure, spectroscopic signatures, and reactivity, offering insights that can be challenging to obtain through experimental means alone. This guide proposes a systematic computational investigation of this compound to predict its key physicochemical properties, thereby guiding future experimental work and rational drug design efforts.

The Computational Toolkit: Methodologies for a Comprehensive Analysis

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The following sections detail the proposed computational protocols.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used functional for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is proposed, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Optimization: A full geometry optimization without any symmetry constraints will be performed to locate the global minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis at the same level of theory is crucial. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculations also yield predicted infrared (IR) and Raman spectra.

Causality: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven success in accurately predicting the geometries and vibrational spectra of similar heterocyclic and nitroaromatic compounds.

Spectroscopic Characterization (Predicted)

2.2.1. FT-IR and FT-Raman Spectroscopy

The calculated vibrational frequencies will be used to predict the FT-IR and FT-Raman spectra. Key vibrational modes to analyze will include:

-

O-H stretching of the hydroxyl group.

-

N-O stretching of the nitro group.

-

C=C and C=N stretching modes of the quinoline ring.

-

C-H stretching and bending modes.

Comparison with experimental spectra of related compounds will aid in the accurate assignment of these vibrational modes.

2.2.2. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is the standard for calculating NMR chemical shifts.

Protocol:

-

Method: GIAO-DFT calculations will be performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Solvation Model: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) should be employed, with dimethyl sulfoxide (DMSO) being a common solvent for NMR studies.

-

Referencing: Calculated isotropic shielding values will be converted to chemical shifts by referencing them to tetramethylsilane (TMS).

2.2.3. UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.

Protocol:

-

Method: TD-DFT calculations will be performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.

-

Solvent Effects: The PCM will be used to account for the influence of a solvent (e.g., ethanol or DMSO) on the electronic transitions.

-

Analysis: The calculated excitation energies and oscillator strengths will be used to generate a theoretical UV-Vis spectrum, which will provide insights into the principal electronic transitions, such as π→π* and n→π*.

Delving into Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The spatial distribution of these orbitals will reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It quantifies:

-

Atomic Charges: Revealing the charge distribution across the molecule.

-

Hyperconjugative Interactions: These interactions between filled and unfilled orbitals indicate charge delocalization and contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions can be calculated.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying:

-

Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the quinoline ring.

-

Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms.

Visualizing the Theoretical Framework

Diagrams are essential for conveying complex information concisely. The following Graphviz diagrams illustrate the proposed molecular structure and computational workflow.

Caption: Proposed molecular structure of this compound with atom numbering.

Caption: Workflow for the theoretical investigation of this compound.

Quantitative Data Summary (Hypothetical)

Upon completion of the proposed calculations, the results would be summarized in tables for clarity and ease of comparison.

Table 1: Key Geometric Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-O3 | Value | ||

| O3-H | Value | ||

| C5-N5 | Value | ||

| N5-O5a | Value | ||

| C2-N1-C8a | Value | ||

| C2-C3-O3 | Value | ||

| C4-C5-N5 | Value | ||

| O5a-N5-O5b | Value | ||

| C4-C4a-C8a-N1 | Value | ||

| C4-C5-N5-O5a | Value |

Table 2: Electronic Properties (Predicted)

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for characterizing this compound. The proposed DFT and TD-DFT calculations will provide a wealth of information on its structural, spectroscopic, and electronic properties. These theoretical predictions will serve as a critical foundation for subsequent experimental studies, including synthesis, spectroscopic characterization, and biological evaluation. The insights gained from this computational approach will undoubtedly accelerate the exploration of this compound as a promising candidate in drug discovery, enabling a more targeted and efficient development process.

References

- Yurdakul, Ş., Badoğlu, S., & Güleşci, Y. (2015). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. *Spectrochimica Acta Part A: Molecular and

A Strategic Approach to Unveiling the Therapeutic Potential of 5-Nitroquinolin-3-ol: An In-depth Technical Guide to Biological Activity Screening

Preamble: The Quinoline Scaffold as a Blueprint for Bioactivity

The quinoline moiety, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are the cornerstone of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5][6] The introduction of a nitro group to the quinoline core can significantly enhance these activities, a principle exemplified by nitroxoline (5-nitro-8-hydroxyquinoline). Nitroxoline, a clinically used antibiotic, has been repurposed and investigated for its potent anticancer activities, which include the inhibition of angiogenesis and the induction of apoptosis.[7][8][9][10]

This guide focuses on a structurally related yet novel compound, 5-Nitroquinolin-3-ol . Given the established bioactivity of its analogs, a systematic and rigorous screening process is paramount to unlocking its therapeutic potential. This document provides a comprehensive, technically-grounded framework for the biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven strategy, emphasizing scientific integrity and causality in experimental design.

I. The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign must be structured to move from broad, high-throughput assessments to specific, mechanism-of-action studies in a cost- and time-effective manner.[11] We propose a three-tiered cascade for this compound, designed to first identify promising activities and then to systematically validate and characterize them.

Figure 1: A proposed three-tiered screening cascade for this compound.

Tier 1: Foundational Broad-Spectrum Screening

The initial goal is to cast a wide net to detect any significant biological activity.[12][13]

-

Anticancer Cytotoxicity Profiling: Given that nitroquinoline derivatives have shown potent anticancer activity[7][8][14], the primary screen should involve evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is an excellent resource for this. This approach provides a broad view of potential cancer types that may be susceptible to the compound.

-

Antimicrobial Activity Screening: Quinolines are well-established antimicrobial agents.[1][4][15][16] A primary screen should assess the activity of this compound against a representative panel of microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

Tier 2: Secondary Assays for Hit Validation and Mechanistic Insight

Compounds demonstrating significant activity in Tier 1 ("hits") are advanced to secondary screening to confirm their potency and begin to elucidate their mechanism of action.

-

Dose-Response Analysis (IC50/EC50 Determination): For hits from the anticancer screen, a quantitative dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This is a critical metric for comparing the potency of the compound across different cell lines.

-

Antimicrobial Potency (MIC & MBC/MFC): For antimicrobial hits, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined.[4][5] The MIC is the lowest concentration that prevents visible growth, while the MBC/MFC is the lowest concentration that kills the microorganism.

-

Mechanism of Cell Death Analysis: To understand how the compound affects cancer cells, assays to differentiate between apoptosis and necrosis are crucial. This is often achieved through techniques like flow cytometry using Annexin V/Propidium Iodide staining. Additionally, cell cycle analysis can reveal if the compound causes arrest at a specific phase of cell division.

-

Preliminary Enzyme Inhibition Screening: Many quinoline derivatives exert their effects by inhibiting specific enzymes.[17][18][19] Screening against panels of key enzymes involved in cancer and microbial survival can provide early clues about the compound's molecular target. Based on existing literature for quinoline analogs, relevant targets could include:

Tier 3: In-Depth Mechanistic and Target Identification Studies

For compounds that remain promising after Tier 2, the focus shifts to in-depth mechanistic studies and target identification.

-

Signaling Pathway Analysis: Based on the results from earlier tiers, specific cellular signaling pathways can be investigated. For example, since other quinoline compounds like nitroxoline have been shown to inhibit the oncogenic FoxM1 transcription factor and its downstream targets[7][9], this would be a logical pathway to investigate for this compound using techniques like Western blotting or qPCR.

Figure 2: Hypothetical inhibition of the FoxM1 signaling pathway by this compound.

-

Target Deconvolution: For compounds with a compelling but unknown mechanism, target deconvolution techniques (e.g., affinity chromatography, proteomics-based approaches) can be employed to identify the specific protein(s) that this compound binds to.

II. Core Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of a screening campaign hinges on the robustness and reproducibility of its assays.[12] Below are detailed, self-validating protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to the final required concentration in the broth.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

III. Quantitative Data Presentation

All quantitative data should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HuCCT1 | Cholangiocarcinoma | 5.2 |

| MDA-MB-231 | Breast Cancer | 12.8 |

| A549 | Lung Carcinoma | 8.5 |

| HCT116 | Colon Cancer | 25.1 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 16 |

| Candida albicans | Fungus | 8 |

IV. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the initial biological screening of this compound. By leveraging the known activities of structurally similar compounds and employing a tiered, logical screening cascade, researchers can efficiently identify and validate potential therapeutic applications. The emphasis on robust, well-controlled experimental protocols ensures the generation of high-quality, trustworthy data. Positive outcomes from this screening cascade would provide a strong rationale for advancing this compound into more complex preclinical models and, ultimately, toward potential clinical development.

References

-

Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

-

Jiang, H., Taggart, J. E., Zhang, X., Ben-Mahdi, M. H., & Lazo, J. S. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

-

Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Wang, S., Zhang, Y., & Liu, Q. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29(12), 1483–1490. [Link]

-

Al-Ostath, A., Al-Assaf, A., & Al-Wabli, R. I. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2280. [Link]

-

Al-Shammari, M. B., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, B. E. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

-

Naaz, F., Srivastava, A., Singh, P., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6825-6843. [Link]

-

Silva, L. S., de Paula, C. A. S., Guimarães, D. A. S., & de Almeida, J. G. L. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

-

Blass, B. E. (2015). In vitro Screening Systems. Methods in Signal Transduction in Cancer, 1-15. [Link]

-

Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

-

Jiang, H., Taggart, J. E., Zhang, X., Ben-Mahdi, M. H., & Lazo, J. S. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

-

Creative Bioarray. (2023). The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]

-

An, F., & Qu, Y. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports, 7(6), 461-471. [Link]

-

Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]

-

Zhou, L., Du, C., DeMott, M. S., & Cheng, X. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

-

International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(12), 3298. [Link]

-

Ökten, S., Yılmaz, B., Çolak, F., & Küçükoğlu, K. (2026). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie. [Link]

-

Idelevich, E. A., & Becker, K. (2025). In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Mycoses. [Link]

-

Song, B. A., Yang, S., Wu, J., & Hu, D. Y. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31631-31639. [Link]

-

Gómez-Pérez, B., & Pérez-Benavente, S. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(11), 1604. [Link]

-

A.A, A., & A.A, A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]

-

Sharma, A., & Kumar, V. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Colombo, E., Gramegna, G., & Linciano, P. (2022). Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. ResearchGate. [Link]

-

Sienkiewicz, N., & Gierczak, T. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 187. [Link]

-

Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

Sources

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. international-biopharma.com [international-biopharma.com]

- 12. labinsights.nl [labinsights.nl]

- 13. bosterbio.com [bosterbio.com]

- 14. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apjhs.com [apjhs.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroquinolin-3-ol mechanism of action preliminary studies

Topic: 5-Nitroquinolin-3-ol Mechanism of Action Preliminary Studies Document Type: Strategic Research Framework & Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1][2][3]

Executive Summary

This compound (CAS: 41068-81-9) represents a distinct structural isomer of the well-characterized antimicrobial and anticancer agent Nitroxoline (5-nitroquinolin-8-ol).[1][2] Unlike its 8-hydroxy analog, this compound lacks the requisite N1–O8 geometry for bidentate metal chelation, suggesting its biological activity proceeds via an alternative mechanism—primarily hypothesized to be nitro-reduction driven oxidative stress or site-specific enzyme inhibition .[1][2][3]

This guide outlines the preliminary study framework required to elucidate the Mechanism of Action (MoA) of this compound. It moves beyond standard phenotypic screening to rigorous target validation, distinguishing the compound’s efficacy profile from the classic metal-ionophore effects of 8-hydroxyquinolines.[1][2][3]

Part 1: Chemical Basis & Structural Pharmacophore[1][2]

To design effective MoA studies, we must first deconstruct the molecule's pharmacophore relative to known active analogs.[3]

| Feature | 5-Nitroquinolin-8-ol (Nitroxoline) | This compound (Target) | Mechanistic Implication |